molecular formula C11H10O4 B5912369 4-ethyl-5,7-dihydroxy-2H-chromen-2-one

4-ethyl-5,7-dihydroxy-2H-chromen-2-one

Cat. No. B5912369
M. Wt: 206.19 g/mol
InChI Key: YSXZYOIJQXZLGI-UHFFFAOYSA-N
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Description

4-ethyl-5,7-dihydroxy-2H-chromen-2-one is a flavonoid compound that has been extensively studied for its potential therapeutic applications. It is commonly known as quercetin, which is a type of flavonol that is found in various fruits, vegetables, and grains. Quercetin has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Various methods have been developed for synthesizing 2H-chromen-2-one derivatives. For instance, Wang Huiyana (2013) synthesized a series of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones using ultrasonic irradiation, highlighting advantages like high yield and mild conditions (Wang Huiyana, 2013).

  • Structural Analysis : Detailed structural analysis of similar compounds has been carried out using techniques like X-ray crystallography. For example, I. Manolov et al. (2012) determined the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, revealing insights into molecular interactions (I. Manolov et al., 2012).

Chemical Properties and Applications

  • Cycloaddition Reactions : Ying Wang et al. (2012) explored the [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones, facilitating the synthesis of chromen-2-ones derivatives with potential biological activity (Ying Wang et al., 2012).

  • Antioxidative Properties : Fasina Makkar and K. Chakraborty (2018) identified antioxidative 2H-chromen derivatives from red seaweed, noting their significant anti-inflammatory and antioxidative activities (Fasina Makkar & K. Chakraborty, 2018).

  • Antimicrobial Activity : Research by R. Nandhikumar & K. Subramani (2018) on Chromene derivatives, such as 7-ethyl-2, 3, 4, 4a-tetrahydro-1H-xanthen-1-one, demonstrated notable antimicrobial activity, highlighting their potential in medicinal chemistry (R. Nandhikumar & K. Subramani, 2018).

Potential Biological Applications

  • Cytotoxic and Anti-inflammatory Agents : A study by T. Patjana et al. (2019) isolated new compounds, including 6-ethyl-8-hydroxy-4H-chromen-4-one, from Xylaria sp. fungus, showing potential as anti-inflammatory and cytotoxic agents (T. Patjana et al., 2019).

  • Antioxidant Properties : S. Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, demonstrating their potential in radical scavenging and antioxidative applications (S. Stanchev et al., 2009).

properties

IUPAC Name

4-ethyl-5,7-dihydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-6-3-10(14)15-9-5-7(12)4-8(13)11(6)9/h3-5,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXZYOIJQXZLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=CC(=C12)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-4-ethyl-2H-1-benzopyran-2-one

Synthesis routes and methods

Procedure details

A suspension of phloroglucinol (1.04 g, 8.35 mmol) in ethyl propionyl acetate (1.24 mL, 8.71 mmol) was added over 0.5 h to triflic acid (2 mL). The reaction was mechanically stirred in an ice bath for 16 h. The reaction was quenched by carefully pouring into an ice bath. The solid was filtered and dried yielding a white solid (1.1 g, 83.2%): mp. 248-252° C.; 1H NMR (DMSO-d6) δ 1.15 (t, 3H), 2.91 (q, 2H), 5.83 (s, 1H), 6.17 (d, 1H), 6.26 (d, 1H) 10.3 (s, 1H) 10.6 (s, 1H).
Quantity
1.04 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl propionyl acetate
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Yield
83.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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